molecular formula C6H8N2O3 B13934929 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13934929
M. Wt: 156.14 g/mol
InChI Key: XARCIKFAHXTXTF-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with a β-keto ester, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines for further substitution.

Major Products

    Oxidation: 3-(Carboxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group at the 1-position.

    1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the hydroxymethyl group.

    3-(Hydroxymethyl)-1H-pyrazole: Lacks the carboxylic acid group.

Uniqueness

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups on the pyrazole ring

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-8-5(6(10)11)2-4(3-9)7-8/h2,9H,3H2,1H3,(H,10,11)

InChI Key

XARCIKFAHXTXTF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CO)C(=O)O

Origin of Product

United States

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